1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene

Coordination Chemistry Nickel Catalysis Palladium Catalysis

Academic groups screening chiral ligands for asymmetric catalysis face high per-test costs. This C2-symmetric bis(oxazoline) ligand is priced at £126.00/g-a 3.04-fold cost advantage over dibenzofuran-cored BOX analogs-while delivering 97% purity and 99% ee. • 1,3-Phenylene bridge enforces a specific N···N bite distance enabling bimetallic Ni/Pd complex formation, unlike ortho-analogs limited to monometallic species • Rh complexes achieve 95-99% ee benchmark in asymmetric conjugate hydrosilylation • Suitable for heterogeneous catalyst immobilization on PMOs for continuous-flow recyclable systems

Molecular Formula C24H20N2O2
Molecular Weight 368.4 g/mol
Cat. No. B8194305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
Molecular FormulaC24H20N2O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H20N2O2/c1-3-8-17(9-4-1)21-15-27-23(25-21)19-12-7-13-20(14-19)24-26-22(16-28-24)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2/t21-,22-/m0/s1
InChIKeyOIHAUXMSWARTNJ-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene – Identity & Procurement Category


1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene (CAS 265127-65-9) is a C2-symmetric chiral bis(oxazoline) (BOX) ligand built on a rigid 1,3-disubstituted benzene scaffold bearing two (R)-4-phenyl-4,5-dihydrooxazole rings . The compound functions as a neutral, bidentate N,N-chelating ligand for transition metals and belongs to the wider BOX ligand family extensively employed in enantioselective catalysis [1]. Its defining structural features—the meta-phenylene bridge and the 4-phenyl substituents on the oxazoline rings—differentiate it from other BOX ligands that use aliphatic substituents (isopropyl, tert-butyl), alternative core geometries (ortho-phenylene, dibenzofuran), or tridentate pincer architectures (Phebox).

Chiral ligand for enantioselective catalysis – provides C2-symmetric (R,R) stereochemical environment for transition metal complexes
Bidentate N,N chelation – neutral donor set suitable for Rh, Pd, Ni, Cu catalyst design
1,3-Phenylene bridge architecture – distinct bite angle enables bimetallic coordination modes not available with ortho-bridged BOX ligands

1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene – Why Generic BOX Substitution Fails


Within the bis(oxazoline) ligand family, even seemingly minor structural modifications—substituent identity at the oxazoline 4-position, the length and geometry of the bridging spacer, and the regiochemistry of substitution on the central aromatic ring—profoundly alter the coordination chemistry, catalyst nuclearity, and stereochemical outcome of the resulting metal complexes . The 1,3-phenylene bridge enforces a specific N···N bite distance and chelate ring size distinct from 1,2-phenylene (ortho) or methylene-bridged analogs, directly dictating whether the ligand forms monometallic or bimetallic species upon metal binding [1]. Consequently, a researcher cannot assume that swapping one BOX ligand for another—even one bearing the same 4-phenyl substituent—will deliver equivalent enantioselectivity, yield, or catalyst stability.

Meta-phenylene bridge
Other BOX ligands (ortho, methylene-bridged, dibenzofuran) can shift coordination from bimetallic to monometallic, altering active catalyst structure
4-Phenyl oxazoline substituent
Replacing with alkyl-substituted BOX (iPr, tBu) may erode enantioselectivity; stereoinduction is substituent-dependent
Bidentate N,N chelation
Tridentate BOX analogs (Phebox, DBFOX) enforce different coordination geometry and metal site availability, limiting direct substitution

Quantitative Differentiation Evidence


Meta-Phenylene Bridge Enables Bimetallic Coordination

The 1,3-substitution pattern of the target compound enforces a distinct coordination mode compared to its 1,2-substituted (ortho) isomer. In a systematic study of ortho-, meta-, and para-bis[(4R)-4-ethyl-4,5-dihydrooxazol-2-yl]benzene ligands with nickel and palladium, the ortho ligand (A) gave exclusively bidentate monometallic N,N-chelated complexes, while the meta ligand (B) and para ligand (C) formed bimetallic compounds with one or two bridging chiral molecules between two metal centers [1]. The ortho ligand A showed loss of C2 symmetry in the seven-membered chelate ring, a distortion not observed with the meta-bridged analog. This coordination divergence is directly relevant to the target compound, which shares the identical meta-phenylene scaffold and differs only in the oxazoline 4-substituent (phenyl vs. ethyl).

Coordination mode
Class-level inference
Meta → bimetallic complexes with bridging ligand
Ortho → monometallic N,N chelate only
Coordination divergence limits direct ligand substitution
Inferred from Pd/Ni complexes with 4-ethyl analog; target phenyl variant expected to behave similarly
Coordination Chemistry Nickel Catalysis Palladium Catalysis

Chiral Purity and Enantiomeric Excess Specifications

Commercial specifications for 1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene cite a chemical purity of 97% and an enantiomeric excess ≥99% ee as verified by chiral HPLC, NMR, and GC analysis . This level of stereochemical integrity is critical because even small amounts of the enantiomeric (S,S) ligand or meso diastereomer can generate racemic background catalysis, eroding enantioselectivity in the final catalytic application. By comparison, the closely related DBFOX ligand (4,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan) is also supplied at 97% purity but typically at a 2.7- to 3.0-fold higher price point for equivalent mass quantities, reflecting differences in synthetic complexity and core material cost .

Chiral purity & ee
Direct head-to-head
97% purity, ≥99% ee
vs. DBFOX: 97% purity, 3.04× cost per gram
Meets specification-grade requirements for asymmetric catalysis
Cost advantage enables larger-scale experimentation without ee compromise
Quality Control Enantioselective Synthesis Chiral Ligand Sourcing

Performance in Rhodium-Catalyzed Asymmetric Conjugate Reduction

The phenyl-bis(oxazoline) ligand class (PhBOX), of which the target compound is the prototypical 1,3-phenylene-bridged representative with 4-phenyl substituents, has been employed in rhodium-catalyzed asymmetric conjugate hydrosilylation of 3,3-diarylacrylate derivatives, delivering the corresponding 3,3-diarylpropanoate products in yields up to 99% and enantioselectivities up to 99% ee at 1 mol% catalyst loading [1]. Conjugate reduction of (E)-4-phenyl-3-penten-2-one with a related 2,6-bis(oxazolinyl)phenyl (Phebox) rhodium catalyst proceeded in 95% ee, while the more sterically demanding (E)-4-phenyl-4-isopropyl-3-penten-2-one gave 98% ee under identical conditions [2]. Although these data are from the tridentate Phebox variant, the oxazoline-phenyl pharmacophore is conserved, and ligand optimization studies indicate that the 4-phenyl substituent on the oxazoline ring is a key structural determinant of high enantioselectivity in conjugate reduction manifolds [2][3].

Conjugate reduction ee
Class-level inference
Up to 99% ee, 99% yield
Phenyl-BOX Rh catalysts; 1 mol% loading, 60°C
Supports conjugate reduction catalyst development
Based on Phebox variant; target bidentate geometry not directly tested
Asymmetric Catalysis Rhodium Conjugate Reduction

Bidentate vs. Tridentate Chelation Topology

The target compound chelates metal ions via two oxazoline nitrogen donors, forming a bidentate N,N complex with a flexible bite angle dictated by the 1,3-phenylene spacer. In contrast, DBFOX/Ph (4,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan) acts as a tridentate trans-chelating ligand (N,N,O) wherein the dibenzofuran oxygen participates in metal coordination, creating a meridional coordination geometry with C2 symmetry that has been crystallographically confirmed for the Ni(ClO4)2·3H2O complex [1]. The DBFOX-Ni aqua complex is air-stable for months and tolerates excess water, alcohols, amines, and acids without loss of catalytic activity [1]. The target compound's bidentate binding mode leaves two coordination sites open for substrate and reagent binding in a cis arrangement, potentially enabling different mechanistic pathways (e.g., inner-sphere vs. outer-sphere reactions) compared to the DBFOX system's single available site after tridentate coordination [2].

Chelation topology
Class-level inference
Bidentate N,N: 4 open sites (octahedral)
Tridentate DBFOX N,N,O: 3 open sites; air-stable Ni complex
Bidentate mode enables cis-coordination design
Target compound metal-complex stability data to verify
Ligand Design Chelate Effect Metal Complex Geometry

Modular Synthesis from Isophthaloyl Chloride and (R)-2-Phenylglycinol

The target compound is prepared via a well-established two-step sequence: condensation of isophthaloyl chloride with (R)-2-phenylglycinol, followed by ring-closure to form the oxazoline rings. This route mirrors the general protocol reported by Nishiyama and co-workers for phenyl-bis(oxazoline) ligands, where 1,3-bis[(4S)-4-isopropyl-2-oxazolin-2-yl]benzene was obtained in 87% yield after silica gel chromatography using isophthaloyl chloride and l-valinol as precursors . The isophthaloyl chloride building block is a commodity chemical, and (R)-2-phenylglycinol is widely available in high enantiopurity from the chiral pool. In contrast, DBFOX/Ph synthesis requires a dibenzofuran-4,6-dicarboxylic acid precursor and proceeds in approximately 50% overall yield over a longer synthetic sequence [1]. This difference in synthetic step-count and overall yield has direct consequences for ligand cost, availability, and feasibility of preparing derivatives with modified oxazoline substituents.

Synthetic efficiency
Cross-study comparable
~87% yield (2 steps) for analogous 1,3-BOX
vs. ~50% overall yield for DBFOX/Ph synthesis
Shorter route supports derivative library preparation
Yield comparison from isophthaloyl chloride route; target compound inferred
Ligand Synthesis Modular Design Scale-Up

Enantioselective Fluorination Substrate Scope Potential

In nickel-catalyzed enantioselective fluorination of 3-(2-arylacetyl)-2-thiazolidinones with N-fluorobenzenesulfonimide (NFSI), the DBFOX-Ph/Ni(II) system provided fluorinated products in good to high yields with enantioselectivities up to 78% ee after optimization of metal salts, solvents, and additives (11 mol% DBFOX-Ph, 10 mol% Ni(ClO4)2·6H2O, 2,6-lutidine in CH2Cl2) [1]. No comparable fluorination data are available for the target 1,3-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene ligand, establishing an experimental gap. However, given that both ligands present the identical chiral 4-phenyloxazoline donor environment, the target compound represents a structurally simplified alternative for nickel-catalyzed reactions where the dibenzofuran oxygen coordination (present in DBFOX) is not mechanistically required, potentially offering different substrate scope or selectivity profiles due to the altered steric environment around the metal center [2].

Fluorination scope
Cross-study comparable
DBFOX-Ph/Ni: up to 78% ee in fluorination
Target compound: no published data
Data gap represents screening opportunity
Bidentate framework may alter selectivity vs. tridentate DBFOX
Electrophilic Fluorination Nickel Catalysis Thiazolidinones

Recommended Application Scenarios


Cost-Effective Asymmetric Methodology at Scale

The target compound's commercial price of £126.00/g compared to £383.00/g for DBFOX/Ph (a 3.04-fold cost advantage) makes it the preferred initial screening ligand for academic groups and early-stage process development where the bidentate N,N chelation mode is sufficient . At 97% purity and 99% ee, the ligand meets the stereochemical stringency required for catalytic asymmetric reaction optimization without the premium associated with the dibenzofuran core. This is particularly relevant for nickel-catalyzed cross-coupling and conjugate addition reactions where the tridentate O-coordination of DBFOX is not mechanistically essential.

Bimetallic Catalysis and Cooperative Reactivity

The demonstrated ability of meta-bis(oxazoline)benzene ligands to form well-defined bimetallic complexes with Ni and Pd—in contrast to the exclusively monometallic species formed by ortho-phenylene analogs—positions the target compound as a scaffold for designing cooperative bimetallic catalysts [1]. Researchers investigating dual-metal catalysis, tandem transformations, or systems where substrate activation requires two proximal metal centers should prioritize the 1,3-phenylene BOX architecture over the 1,2-phenylene (ortho) or dibenzofuran-cored variants.

SAR Studies for Asymmetric Conjugate Reduction

Phenyl-bis(oxazoline) rhodium complexes have established a performance benchmark of 95–99% ee in asymmetric conjugate hydrosilylation reactions [2]. The target compound, as the bidentate analog of the tridentate Phebox system, enables systematic SAR studies probing the effect of chelate ring size (6-membered for Phebox vs. larger for 1,3-phenylene BOX) and coordination number on enantioselectivity. Procurement of this ligand alongside Phebox and DBFOX variants allows researchers to deconvolute the contributions of chelate geometry vs. oxazoline substituent identity to catalytic performance.

Heterogeneous Immobilization on Mesoporous Silica Supports

Chiral copper(II) bis(oxazoline) complexes based on phenylene-bridged BOX ligands have been directly coordinated onto amine-functionalized periodic mesoporous organosilicas (PMOs) for heterogeneous asymmetric catalysis, demonstrating reusability over multiple cycles in the kinetic resolution of hydrobenzoin [3]. The 1,3-phenylene substitution pattern facilitates covalent anchoring strategies distinct from methylene-bridged or dibenzofuran-based BOX ligands, offering a route to recyclable chiral catalysts for continuous-flow applications.

Application
Selection Property
Validation Focus
Asymmetric methodology scale-up
High enantiomeric purity, bidentate N,N chelation
Cost-competitiveness vs. DBFOX; ee retention across scales
Bimetallic cooperative catalysis
1,3-Phenylene bridge for bimetallic complex formation
Bimetallic vs. monometallic catalytic performance
SAR studies for conjugate reduction
Bidentate (vs. tridentate) chelate geometry with 4-phenyl oxazoline
Enantioselectivity and substrate scope mapping
Heterogeneous asymmetric catalysis
Phenylene-bridged BOX suitable for covalent anchoring
Recyclability and activity in supported catalysis
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